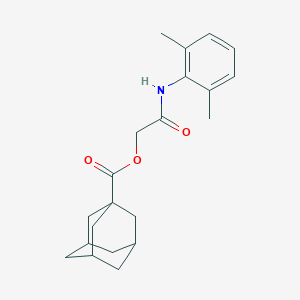![molecular formula C25H24N2O5S B305732 N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, commonly known as DMPT, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. DMPT is a thiazolidine derivative that has been synthesized through various methods, including the reaction of 2,6-dimethylphenyl isocyanate with 5-(3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene)thiazolidine-2,4-dione.
Wirkmechanismus
DMPT exerts its biological activity through various mechanisms. In medicine, DMPT has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. In agriculture, DMPT has been shown to increase the expression of growth hormone-releasing hormone (GHRH) and growth hormone (GH), leading to improved growth performance and feed efficiency in livestock.
Biochemical and Physiological Effects:
DMPT has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicine, DMPT has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), leading to anti-inflammatory effects. In agriculture, DMPT has been shown to increase the expression of GHRH and GH, leading to improved growth performance and feed efficiency in livestock.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for use in various assays. However, DMPT also has some limitations, including its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of DMPT. In medicine, DMPT could be further studied for its potential anti-tumor effects, as well as its ability to modulate the immune system. In agriculture, DMPT could be further studied for its potential to improve the growth performance and feed efficiency of livestock, as well as its potential to reduce the environmental impact of livestock farming. In environmental science, DMPT could be further studied as a tracer to study the fate and transport of pollutants in groundwater.
Synthesemethoden
The synthesis of DMPT involves the reaction of 2,6-dimethylphenyl isocyanate with 5-(3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene)thiazolidine-2,4-dione. This reaction results in the formation of DMPT, which can be purified through various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DMPT has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, DMPT has been used as a feed additive for livestock, as it has been shown to improve growth performance and feed efficiency. In environmental science, DMPT has been used as a tracer to study the fate and transport of pollutants in groundwater.
Eigenschaften
Molekularformel |
C25H24N2O5S |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-[(5E)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C25H24N2O5S/c1-5-12-32-19-11-10-18(13-20(19)31-6-2)14-21-24(29)27(25(30)33-21)15-22(28)26-23-16(3)8-7-9-17(23)4/h1,7-11,13-14H,6,12,15H2,2-4H3,(H,26,28)/b21-14+ |
InChI-Schlüssel |
CLLWLANOCFZHAN-KGENOOAVSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



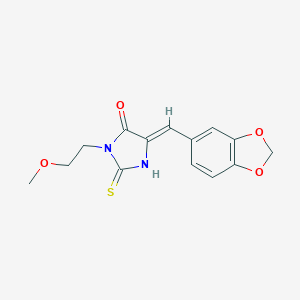
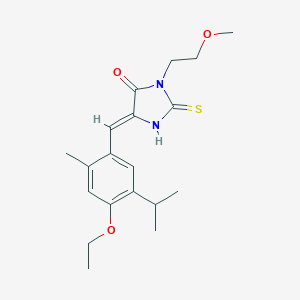
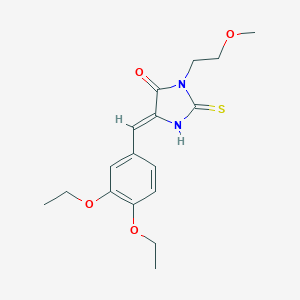
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
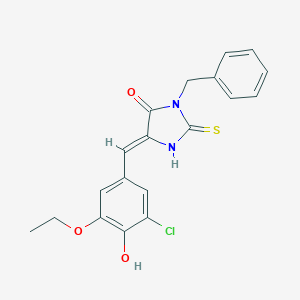
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
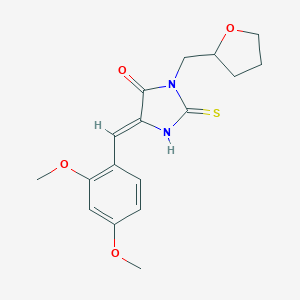
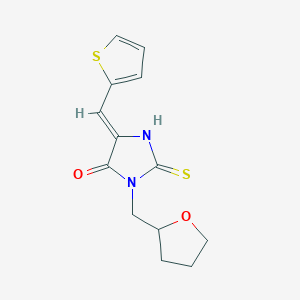
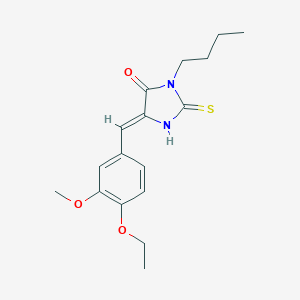
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
